molecular formula C16H26O2 B1605493 Cedrol formate CAS No. 39900-38-4

Cedrol formate

Cat. No.: B1605493
CAS No.: 39900-38-4
M. Wt: 250.38 g/mol
InChI Key: AHZYNUWTBDLJHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cedrol formate is synthesized by esterification of cedrol with formic acid. The reaction typically involves heating cedrol and formic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of cedrol to this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where cedrol and formic acid are mixed and heated. The reaction mixture is then subjected to distillation to separate and purify the this compound. The purity of the final product is ensured through techniques such as fractional distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cedrol formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Cedrol formate stands out for its specific aroma profile and its applications in various industries, making it a valuable compound in the field of fragrance chemistry.

Properties

CAS No.

39900-38-4

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl) formate

InChI

InChI=1S/C16H26O2/c1-11-5-6-12-14(2,3)13-9-16(11,12)8-7-15(13,4)18-10-17/h10-13H,5-9H2,1-4H3

InChI Key

AHZYNUWTBDLJHG-UHFFFAOYSA-N

SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC=O

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)OC=O

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC=O

39900-38-4

Pictograms

Irritant

Origin of Product

United States

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